molecular formula C21H17FN2O B10945613 3-Benzyl-2-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one CAS No. 404932-10-1

3-Benzyl-2-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one

Cat. No.: B10945613
CAS No.: 404932-10-1
M. Wt: 332.4 g/mol
InChI Key: AIPXTGKIFBDKBO-UHFFFAOYSA-N
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Description

3-Benzyl-2-(4-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-(4-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone typically involves the condensation of 2-aminobenzamide with benzyl bromide and 4-fluorobenzaldehyde. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve recrystallization or chromatographic techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-(4-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The benzyl and fluorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

3-Benzyl-2-(4-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-Benzyl-2-(4-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-2-(4-methylsulfonylphenyl)-1,3-oxazolidine-4(5H)-one
  • 3-Benzyl-2-(4-methylsulfonylphenyl)-1,3-thiazolidine-4(5H)-one

Uniqueness

3-Benzyl-2-(4-fluorophenyl)-2,3-dihydro-4(1H)-quinazolinone is unique due to the presence of both benzyl and fluorophenyl groups, which confer distinct chemical properties and potential biological activities. The fluorine atom in the phenyl ring can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.

Properties

CAS No.

404932-10-1

Molecular Formula

C21H17FN2O

Molecular Weight

332.4 g/mol

IUPAC Name

3-benzyl-2-(4-fluorophenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C21H17FN2O/c22-17-12-10-16(11-13-17)20-23-19-9-5-4-8-18(19)21(25)24(20)14-15-6-2-1-3-7-15/h1-13,20,23H,14H2

InChI Key

AIPXTGKIFBDKBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)F

solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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